N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide
Descripción
N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidin-3-yl group via an 8-position bond. The pyrrolidine nitrogen is further substituted with a 2-ethoxyacetamide moiety. Its design emphasizes balanced lipophilicity (from the ethoxy group) and hydrogen-bonding capacity (from the acetamide), which may influence target binding and pharmacokinetics.
Propiedades
IUPAC Name |
2-ethoxy-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-2-21-8-11(20)16-10-3-5-18(7-10)12-13-17-15-9-19(13)6-4-14-12/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWRWRNHPOGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCN(C1)C2=NC=CN3C2=NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide typically involves multiple steps. One common method includes the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . Another approach involves the transition-metal-free strategy, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Variations
The compound is structurally distinct from analogues reported in recent patent applications, which primarily differ in:
Core Modifications : Some analogues incorporate fused rings (e.g., 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine) .
Substituent Diversity: Variations in sulfonamide, cyano, trifluoroethyl, or cyclopropyl groups dominate the literature .
Heterocycle Linkage : Piperidine, cyclopentane, or piperazine rings replace pyrrolidine in some cases .
Table 1: Key Structural Comparisons
Functional Group Analysis
- 2-Ethoxyacetamide vs. However, sulfonamides often exhibit stronger hydrogen-bonding interactions with targets .
- Pyrrolidine vs. Piperidine/Piperazine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) may confer better steric compatibility with certain binding pockets. Piperazine derivatives (e.g., 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride ) introduce additional basic centers, altering pharmacokinetic profiles.
- Cyclopropane and Fluorine Substituents : Compounds like [(3R,5R)-1-(2,2-difluoroethyl)-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)pyrrolidin-3-yl]-amide leverage fluorine’s electronegativity for enhanced membrane permeability and metabolic stability.
Actividad Biológica
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H16N8O2 |
| Molecular Weight | 340.34 g/mol |
| CAS Number | 2034296-09-6 |
| Physical State | Solid (powder) |
The compound features a complex structure characterized by the presence of a triazolo[4,3-a]pyrazine ring and a pyrrolidine moiety, which contribute to its biological activity.
The biological activity of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide is primarily attributed to its interaction with various molecular targets. The triazolo[4,3-a]pyrazine ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, while the ethoxyacetamide group may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that they displayed moderate to strong activity against bacterial and fungal strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| N-(1-[1,2,4]triazolo[4,3-a]pyrazin) | E. coli | Candida albicans | Moderate |
| N-(substituted phenyl) | Staphylococcus aureus | Aspergillus niger | Strong |
Antioxidant Properties
Another area of interest is the antioxidant potential of this compound. Similar triazole derivatives have been shown to protect cellular components from oxidative stress. A study on thieno[2,3-c]pyrazole compounds indicated that they could mitigate oxidative damage in erythrocytes exposed to toxins:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Toxin Exposure | 40.3 ± 4.87 |
| Toxin + Triazole Compound | 12 ± 1.03 |
This suggests that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide may have protective effects against oxidative damage.
Study on Anticancer Activity
A recent study focused on the anticancer properties of triazole derivatives similar to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide. The study demonstrated that these compounds inhibited cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate potential for further development as anticancer agents.
Q & A
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
